molecular formula C11H12N2O2 B014652 Nirvanol CAS No. 631-07-2

Nirvanol

カタログ番号: B014652
CAS番号: 631-07-2
分子量: 204.22 g/mol
InChIキー: UDTWZFJEMMUFLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticonvulsant Properties

Nirvanol has been historically employed as an anticonvulsant agent. Its primary application has been in the management of epilepsy and other seizure disorders. The compound functions by stabilizing neuronal membranes and reducing the frequency of seizures.

Key Findings:

  • This compound has been shown to effectively reduce seizure severity and frequency in various clinical studies, although it has largely been replaced by newer agents due to side effects associated with long-term use .

CYP2C19 Inhibition

Recent studies have highlighted this compound's role as a selective inhibitor of cytochrome P450 2C19 (CYP2C19), an enzyme involved in drug metabolism. This property is particularly significant for drug-drug interaction studies.

Table 1: Inhibition Potency of this compound Derivatives

CompoundK_i Value (nM)Selectivity
(+)-N-3-benzyl-nirvanol250High
(-)-N-3-benzyl-phenobarbital79High
(-)-N-3-benzyl-nirvanol210Moderate

These findings indicate that this compound derivatives can be utilized in pharmacokinetic studies to assess drug interactions involving CYP2C19 .

Treatment of Chorea

This compound has been used in Europe for treating chorea, a movement disorder characterized by involuntary movements. The compound's sedative properties help manage symptoms effectively.

Case Study:
A clinical trial conducted in Germany demonstrated that patients receiving this compound showed significant improvement in chorea symptoms compared to a placebo group. The trial emphasized the importance of dosage regulation to minimize side effects, particularly sedation and dizziness .

Dermatological Reactions

While this compound is effective therapeutically, it is also associated with dermatological reactions, termed "this compound eruptions." These reactions necessitate careful monitoring during treatment.

Key Observations:

  • Dermatological adverse effects were noted in patients after prolonged use, leading to recommendations for monitoring skin reactions during therapy .

Comparative Studies

Comparative studies with other anticonvulsants have shown that while this compound is effective, it may not be as favorable as newer alternatives like lamotrigine or levetiracetam due to its side effect profile.

作用機序

Target of Action

Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .

Biochemical Pathways

It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, this compound can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . Metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, this compound inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, this compound helps in controlling and reducing the occurrence of seizures.

生化学分析

Biochemical Properties

Nirvanol interacts with various enzymes and proteins in biochemical reactions. It is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . The nature of these interactions is primarily inhibitory, contributing to its anticonvulsant activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. It blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways as a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

生物活性

Nirvanol, also known as phenylethylhydantoin, is an anticonvulsant medication that has garnered attention for its biological activity, particularly in the context of epilepsy and other neurological disorders. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and clinical implications based on diverse sources.

Chemical Structure and Pharmacokinetics

This compound is a metabolite of mephenytoin, a drug used primarily for the treatment of seizures. The chemical structure of this compound is characterized by the presence of a hydantoin ring, which is essential for its biological activity. The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion, which are critical for understanding its therapeutic effects.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.23 g/mol
  • Half-Life : Approximately 12-24 hours depending on individual metabolism

This compound exerts its anticonvulsant effects through several mechanisms:

  • Sodium Channel Modulation : this compound stabilizes the inactivated state of sodium channels, thereby reducing neuronal excitability and preventing seizure propagation.
  • GABAergic Activity : It enhances GABA (gamma-aminobutyric acid) activity, which is crucial for inhibitory neurotransmission in the central nervous system.
  • Influence on Calcium Channels : this compound may also affect calcium channel activity, contributing to its overall anticonvulsant properties.

Biological Activity and Therapeutic Applications

This compound has been studied extensively for its role in treating various conditions beyond epilepsy, including subacute rheumatism and other inflammatory disorders. Below are key findings from clinical studies:

Case Studies

  • Case Study 1 : A study involving five patients with uncontrolled complex partial seizures demonstrated that this compound significantly reduced seizure frequency when administered as a 50 mg single oral dose. Peak plasma levels were noted at 0.37 µg/ml after administration .
  • Case Study 2 : In patients experiencing "this compound sickness," characterized by fever and rash following administration, it was observed that symptoms improved with continued use of this compound. This condition shares similarities with serum sickness, indicating potential immune-mediated reactions .

Clinical Efficacy

The efficacy of this compound has been compared with other anticonvulsants:

Drug Efficacy Side Effects
This compoundEffective for seizuresRash, fever
MephenytoinEffective but variableDrowsiness, dizziness
PhenobarbitalBroad-spectrum efficacySedation, dependence

Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as:

  • Rash and fever (this compound sickness)
  • Leukopenia and eosinophilia
  • Gastrointestinal disturbances

Monitoring is essential during treatment to manage potential side effects effectively.

特性

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-07-2, 2216-93-5
Record name Nirvanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirvanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC33388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nirvanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-5-phenylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLPHENYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nirvanol
Reactant of Route 2
Reactant of Route 2
Nirvanol
Reactant of Route 3
Nirvanol
Reactant of Route 4
Nirvanol
Reactant of Route 5
Nirvanol
Reactant of Route 6
Nirvanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。